Cas no 1227599-50-9 ((6-Bromo-5-fluoropyridin-2-yl)methanol)

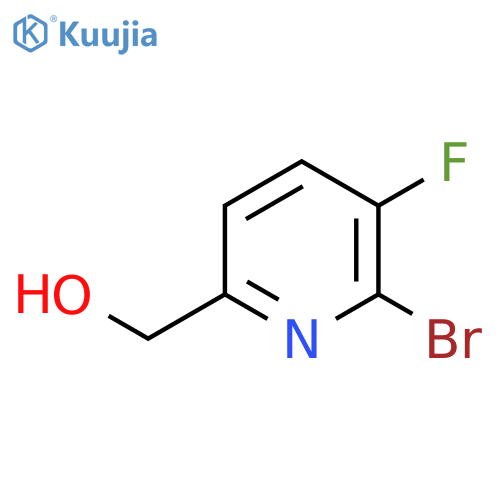

1227599-50-9 structure

商品名:(6-Bromo-5-fluoropyridin-2-yl)methanol

CAS番号:1227599-50-9

MF:C6H5BrFNO

メガワット:206.012404203415

MDL:MFCD16606995

CID:2172184

PubChem ID:86690467

(6-Bromo-5-fluoropyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (6-Bromo-5-fluoropyridin-2-yl)methanol

- 2-Pyridinemethanol, 6-bromo-5-fluoro-

- ATSGNNIRLDMOAN-UHFFFAOYSA-N

- 6-Bromo-5-fluoropyridine-2-methanol

- SY274859

- CS-0378782

- MFCD16606995

- DB-247161

- SCHEMBL15104702

- 1227599-50-9

-

- MDL: MFCD16606995

- インチ: 1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2

- InChIKey: ATSGNNIRLDMOAN-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(CO)=N1)F

計算された属性

- せいみつぶんしりょう: 204.95385g/mol

- どういたいしつりょう: 204.95385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.1

(6-Bromo-5-fluoropyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1196256-1g |

6-Bromo-5-fluoropyridine-2-methanol |

1227599-50-9 | 95% | 1g |

$760 | 2024-07-19 | |

| Alichem | A023022692-500mg |

6-Bromo-5-fluoropyridine-2-methanol |

1227599-50-9 | 97% | 500mg |

$1068.20 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1196256-0.25g |

6-Bromo-5-fluoropyridine-2-methanol |

1227599-50-9 | 95% | 0.25g |

$370 | 2024-07-19 | |

| Ambeed | A641279-1g |

(6-Bromo-5-fluoropyridin-2-yl)methanol |

1227599-50-9 | 97% | 1g |

$742.0 | 2024-04-25 | |

| abcr | AB576771-100mg |

(6-Bromo-5-fluoropyridin-2-yl)methanol; . |

1227599-50-9 | 100mg |

€416.60 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449452-100mg |

(6-Bromo-5-fluoropyridin-2-yl)methanol |

1227599-50-9 | 98% | 100mg |

¥2307.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1196256-0.1g |

6-Bromo-5-fluoropyridine-2-methanol |

1227599-50-9 | 95% | 0.1g |

$230 | 2024-07-19 | |

| Alichem | A023022692-1g |

6-Bromo-5-fluoropyridine-2-methanol |

1227599-50-9 | 97% | 1g |

$1747.20 | 2023-09-03 | |

| A2B Chem LLC | AB53913-100mg |

(6-Bromo-5-fluoropyridin-2-yl)methanol |

1227599-50-9 | 95% | 100mg |

$236.00 | 2024-04-20 | |

| Ambeed | A641279-250mg |

(6-Bromo-5-fluoropyridin-2-yl)methanol |

1227599-50-9 | 97% | 250mg |

$363.0 | 2024-04-25 |

(6-Bromo-5-fluoropyridin-2-yl)methanol 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1227599-50-9 ((6-Bromo-5-fluoropyridin-2-yl)methanol) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227599-50-9)(6-Bromo-5-fluoropyridin-2-yl)methanol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):226.0/327.0/668.0